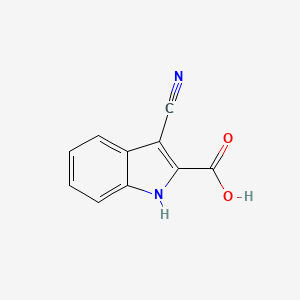![molecular formula C15H13N3O B2460536 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 775302-21-1](/img/structure/B2460536.png)
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic aromatic compound that features an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for designing new molecules with desired biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of 4-methylbenzoic acid hydrazide with an aromatic aldehyde under acidic conditions to form the corresponding hydrazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and selectivity. The choice of solvents and reagents is also critical to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to biological targets. In materials science, its electronic properties are exploited to improve the performance of electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Uniqueness
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This methyl group can enhance the lipophilicity of the compound, potentially improving its bioavailability in medicinal applications. Additionally, the electronic effects of the methyl group can alter the compound’s behavior in electronic materials, making it a valuable component in the design of new materials.
Eigenschaften
IUPAC Name |
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-18-15(19-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHUZHPBTZQUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2460453.png)
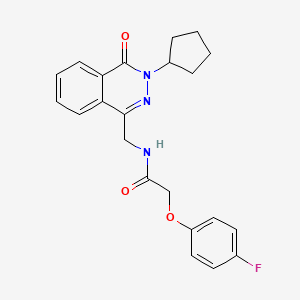
![1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460455.png)
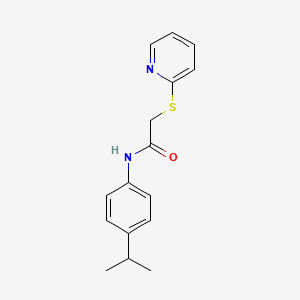
![Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2460459.png)
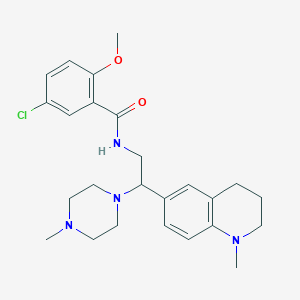
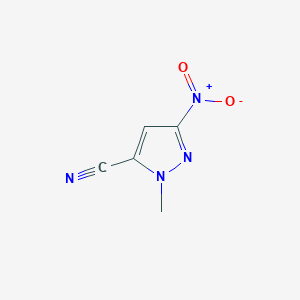

![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2460464.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2460465.png)
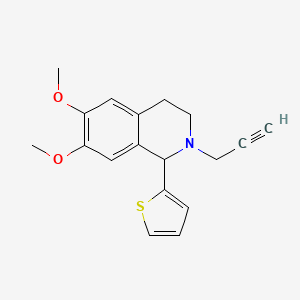
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B2460471.png)
![(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2460473.png)
